1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine: Chemical Structure & Properties
1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine: Chemical Structure & Properties
This guide details the chemical structure, synthesis, and pharmacological significance of 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine , a specific derivative of the octahydropyrrolo[1,2-a]pyrazine scaffold. This bicyclic system has emerged as a critical chemotype in medicinal chemistry, particularly as an inhibitor of Human N-Myristoyltransferase-1 (NMT-1) , an enzyme implicated in cancer progression and viral replication.
Part 1: Structural Analysis & Physicochemical Properties[1][2]
The octahydropyrrolo[1,2-a]pyrazine core is a fused bicyclic system consisting of a five-membered pyrrolidine ring and a six-membered piperazine ring, sharing a nitrogen atom (N4) and a carbon atom (C8a). The "1-cyclohexyl" designation indicates a cyclohexyl substituent attached to the carbon atom at position 1 of the pyrazine ring.
Chemical Identity[3]
-
IUPAC Name: 1-Cyclohexyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
-
Molecular Formula: C
H N -
Molecular Weight: 208.35 g/mol
-
Core Scaffold: Pyrrolo[1,2-a]pyrazine (saturated)
-
Stereochemistry: The molecule possesses at least two chiral centers (C1 and C8a). The relative stereochemistry (cis- or trans-fused) significantly impacts biological activity. The trans-fused isomer is often thermodynamically preferred in similar systems, though the cis-fused form is common in proline-derived diketopiperazines prior to reduction.
Physicochemical Properties (Calculated)
The following data represents the base properties of the secondary amine form.
| Property | Value (Approx.) | Significance |
| LogP (Lipophilicity) | 2.1 - 2.5 | Moderate lipophilicity; suggests good membrane permeability (CNS penetration potential). |
| pKa (Conjugate Acid) | ~8.5 - 9.5 | The secondary amine (N2) is basic and will be protonated at physiological pH. |
| H-Bond Donors | 1 (NH) | Secondary amine acts as a donor. |
| H-Bond Acceptors | 2 (N) | Both nitrogens act as acceptors. |
| Rotatable Bonds | 1 (Cyclohexyl-Core bond) | rigid bicyclic core limits conformational entropy, favoring receptor binding. |
| TPSA | ~15-20 Ų | Low polar surface area, favorable for oral bioavailability. |
Part 2: Synthesis & Manufacturing Protocols
The synthesis of 1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine is typically achieved via the cyclization-reduction strategy. This route allows for stereochemical control by utilizing chiral amino acid precursors (L-Proline and L-Cyclohexylalanine).
Synthetic Route: The Diketopiperazine Reduction Method
This protocol ensures the correct formation of the fused ring system.
Step 1: Coupling (Peptide Bond Formation)
-
Reagents: N-Boc-L-Cyclohexylalanine, L-Proline Methyl Ester, EDC·HCl, HOBt, DIPEA, DCM.
-
Procedure: Activate the carboxylic acid of the cyclohexylalanine derivative and couple it with the proline ester.
-
Outcome: Linear dipeptide intermediate.
Step 2: Cyclization (Diketopiperazine Formation)
-
Reagents: TFA (to deprotect Boc), then reflux in sec-butanol or toluene with acetic acid.
-
Mechanism: Intramolecular nucleophilic attack of the amine on the ester carbonyl.
-
Outcome: 3-Cyclohexylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione (Cyclo-Pro-Cha).
Step 3: Global Reduction
-
Reagents: LiAlH
(Lithium Aluminum Hydride) in dry THF. -
Procedure: The diketopiperazine (dione) is subjected to strong reduction to convert both amide carbonyls into methylene groups.
-
Outcome: 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine .
Visualization of Synthetic Workflow
Caption: Synthetic pathway converting amino acid precursors to the final bicyclic amine via a diketopiperazine intermediate.
Part 3: Biological Mechanism & Applications[4][5][6]
The primary pharmacological interest in this scaffold lies in its ability to inhibit N-Myristoyltransferase (NMT) .
Mechanism of Action: NMT Inhibition
Target: Human N-Myristoyltransferase-1 (hNMT-1). Function: NMT catalyzes the transfer of myristate (a C14 fatty acid) from Myristoyl-CoA to the N-terminal glycine of substrate proteins.[1][2][3][4] This modification is essential for membrane localization and signal transduction of oncoproteins (e.g., c-Src).[5]
Interaction Mode: The 1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine scaffold (often referred to as the COPP chemotype in literature) acts as a peptidomimetic .[6]
-
Peptide Binding Site: The scaffold mimics the N-terminal peptide chain of the natural substrate.
-
Hydrophobic Pocket: The cyclohexyl group occupies a hydrophobic pocket within the enzyme, mimicking the side chains of hydrophobic amino acids (like Leucine or Valine) found in NMT substrates.
-
Basic Nitrogen: The secondary amine (N2) likely forms electrostatic interactions or hydrogen bonds with acidic residues (e.g., Aspartate) in the catalytic active site.
Therapeutic Implications
-
Oncology: Inhibition of NMT-1 prevents the activation of Src kinases and other oncogenes, leading to reduced tumor growth and apoptosis in cancer cell lines (e.g., colon, breast).
-
Antiviral: NMT is crucial for the capsid assembly of picornaviruses (e.g., Rhinovirus, Poliovirus). Inhibitors based on this scaffold can block viral replication.[7]
Biological Pathway Diagram
Caption: Mechanism of NMT inhibition. The scaffold competes with the protein substrate, preventing myristoylation and downstream oncogenic signaling.
Part 4: Experimental Validation Protocols
To validate the synthesis and activity of this compound, the following protocols are recommended.
Structural Validation (NMR)
-
1H NMR (Chloroform-d): Look for the characteristic multiplets of the fused bicyclic ring system between 1.5 and 4.0 ppm. The bridgehead proton (H8a) typically appears as a distinct multiplet. The cyclohexyl protons will appear as a broad envelope of multiplets in the upfield region (1.0–1.8 ppm).
-
13C NMR: Confirm the presence of the bridgehead carbon (approx. 60-65 ppm) and the methine carbon attached to the cyclohexyl group.
NMT Inhibition Assay (Fluorescence-Based)
-
Reagents: Recombinant hNMT-1, Biotinylated peptide substrate (derived from c-Src), [3H]-Myristoyl-CoA (or fluorescent analog).
-
Incubation: Incubate enzyme with the test compound (1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine) for 15 mins.
-
Reaction: Add substrates and incubate for 30 mins at 30°C.
-
Detection: Capture biotinylated peptide on Streptavidin beads. Measure incorporated radiolabel/fluorescence.
-
Data Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50.
References
-
French, K. J., et al. (2004). Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-based inhibitors of human N-myristoyltransferase-1. Journal of Pharmacology and Experimental Therapeutics.
-
Mousnier, A., et al. (2018). Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus. Nature Chemistry.
-
Golec, J. M. C., et al. (2004). Pyrrolo[1,2-a]pyrazine derivatives as corticotropin-releasing factor-1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
-
PubChem Compound Summary. Octahydropyrrolo[1,2-a]pyrazine. National Center for Biotechnology Information.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine-based inhibitors of human N-myristoyltransferase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of human N myristoyltransferase 1 as a strategy to suppress cancer progression driven by myristoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus | Publication | The Pirbright Institute [pirbright.ac.uk]
